2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid
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Description
2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid is a useful research compound. Its molecular formula is C17H13F3N2O2 and its molecular weight is 334.298. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to interact with peripheral sensory trigeminal nerves . These nerves produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist , which could potentially be a target of this compound.
Mode of Action
It’s worth noting that similar compounds have been described as powerful thiophiles that can activate batches of p-tolyl thioglycoside donors at room temperature . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst . This could potentially hint at the biochemical pathways this compound might affect.
Pharmacokinetics
The compound is described as a solid , which might influence its bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds have been reported to efficiently glycosylate various alcoholic acceptors, providing the desired glycosides . This suggests that the compound might have a similar effect at the molecular and cellular level.
Action Environment
The compound is described as stable , suggesting that it might maintain its efficacy under various environmental conditions
Properties
IUPAC Name |
(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-10-6-12(7-13(9-21)16(23)24)11(2)22(10)15-5-3-4-14(8-15)17(18,19)20/h3-8H,1-2H3,(H,23,24)/b13-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDPUDQRMRIJHA-NTUHNPAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=C(C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=C(\C#N)/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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